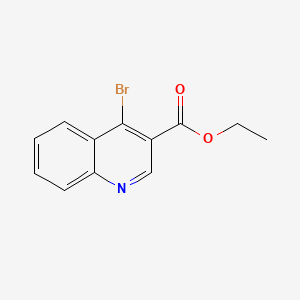

Ethyl 4-bromoquinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-bromoquinoline-3-carboxylate is a heterocyclic aromatic compound with the molecular formula C12H10BrNO2. It is a derivative of quinoline, a structure that consists of a benzene ring fused to a pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromoquinoline-3-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the reaction of 4-bromoquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts such as palladium on carbon can enhance the efficiency of the bromination step, while automated systems ensure precise control over reaction parameters .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives using oxidizing agents like potassium permanganate.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux.

Major Products:

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Oxidation: Quinoline-3-carboxylic acid derivatives.

Reduction: Alcohol derivatives of quinoline.

Applications De Recherche Scientifique

Ethyl 4-bromoquinoline-3-carboxylate is widely used in scientific research due to its versatile chemical properties:

Mécanisme D'action

The mechanism of action of ethyl 4-bromoquinoline-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The bromine atom and ester group facilitate binding to active sites, leading to inhibition or activation of biological pathways. The compound’s aromatic structure allows it to intercalate with DNA, making it a potential candidate for anti-cancer therapies .

Comparaison Avec Des Composés Similaires

- Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

- Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester

Comparison: Ethyl 4-bromoquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of hydrophobic and hydrophilic properties, making it suitable for diverse applications in medicinal chemistry and material science .

Activité Biologique

Ethyl 4-bromoquinoline-3-carboxylate (EBQ) is a compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of EBQ, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

EBQ is characterized by a quinoline ring structure with a bromine atom at the 4-position and an ethyl ester at the carboxylate group. The synthesis typically involves bromination of quinoline derivatives followed by esterification, often employing reagents such as ethyl chloroformate and bases like triethylamine under reflux conditions.

The biological activity of EBQ is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects against diseases such as cancer and infections.

- DNA Intercalation : The planar structure of the quinoline ring allows EBQ to intercalate into DNA, potentially disrupting replication and transcription processes, which is crucial for its anticancer properties.

- Antimicrobial Activity : EBQ has shown promise against various pathogens, including bacteria and fungi, by disrupting cellular functions through enzyme inhibition and membrane interaction.

Anticancer Activity

Research indicates that EBQ exhibits significant anticancer activity against several cancer cell lines. For instance, studies have demonstrated that EBQ can induce apoptosis in human cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Antimicrobial Activity

EBQ has been evaluated for its antimicrobial properties against a range of microorganisms. Table 1 summarizes the antimicrobial activity of EBQ against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Candida albicans | 8 µg/mL |

These results indicate that EBQ possesses moderate to high antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationships (SAR)

The SAR studies of EBQ highlight how variations in the chemical structure influence its biological activity. For instance:

- Bromine Substitution : The presence of the bromine atom enhances the compound's ability to bind to biological targets compared to its non-brominated counterparts.

- Ester Group Influence : The ethyl ester group plays a critical role in enhancing solubility and bioavailability, which are essential for effective therapeutic action .

Case Studies

- Antiviral Evaluation : A study investigated the antiviral properties of EBQ analogs against enterovirus D68 (EV-D68). The results showed that certain derivatives exhibited significant antiviral activity with selectivity indices indicating favorable therapeutic windows .

- Antimalarial Potential : In vitro studies have demonstrated that quinoline derivatives, including EBQ, possess antimalarial activities against Plasmodium falciparum, with IC50 values indicating potent effects comparable to established antimalarial drugs .

Propriétés

IUPAC Name |

ethyl 4-bromoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEYLZVYBCUODM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677901 |

Source

|

| Record name | Ethyl 4-bromoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242260-12-3 |

Source

|

| Record name | Ethyl 4-bromoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.